

An In-depth Technical Guide to Ethyl 2-bromo-3-methylbutanoate

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Compound of Interest

Compound Name: Ethyl 2-bromoisovalerate

Cat. No.: B128821

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-3-methylbutanoate, with the IUPAC name ethyl 2-bromo-3-methylbutanoate, is a halogenated ester that serves as a versatile intermediate in organic synthesis.^[1] Its structure, featuring a reactive bromine atom adjacent to an ester functional group, makes it a valuable building block in the pharmaceutical and fragrance industries.^[2]^[3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and its application in drug development, with a focus on providing actionable information for laboratory and research settings.

Chemical and Physical Properties

Ethyl 2-bromo-3-methylbutanoate is a colorless to pale yellow liquid with a characteristic fruity odor.^[2] It is soluble in organic solvents but has limited solubility in water.^[2]

Identifiers and General Properties

Property	Value	Reference(s)
IUPAC Name	ethyl 2-bromo-3-methylbutanoate	[4]
Synonyms	Ethyl 2-bromoisovalerate, 2-Bromo-3-methylbutyric acid ethyl ester	[5]
CAS Number	609-12-1	[4]
Molecular Formula	C ₇ H ₁₃ BrO ₂	[4]
Molecular Weight	209.08 g/mol	[4][5]
Appearance	Colorless to pale yellow liquid	[1]

Physical and Chemical Data

Property	Value	Reference(s)
Density	1.276 g/cm ³	[1]
Boiling Point	185-186 °C at 760 mmHg; 77 °C at 12 mmHg	[1]
Flash Point	65 °C	[1]
Refractive Index	1.4485-1.4505	[1]
Solubility	Soluble in organic solvents, sparingly soluble in water	[2][6]

Spectroscopic Data

Spectrum Type	Key Data/Peaks	Reference(s)
^1H NMR	Data available in various databases	[1]
^{13}C NMR	Data available in various databases	[2][4]
Mass Spectrometry	Molecular ion peak and characteristic fragmentation patterns available	[4][7]
Infrared (IR)	Data available for liquid film	[1][8]

Synthesis of Ethyl 2-bromo-3-methylbutanoate

Two common and effective methods for the laboratory-scale synthesis of ethyl 2-bromo-3-methylbutanoate are detailed below.

Experimental Protocol 1: Esterification of 2-Bromo-3-methylbutanoic Acid

This protocol involves the Fischer esterification of 2-bromo-3-methylbutyric acid with ethanol, using a strong acid catalyst.

Reactants:

- 2-Bromo-3-methylbutyric acid
- Ethanol (anhydrous)
- Concentrated sulfuric acid
- Saturated aqueous sodium carbonate solution
- Dichloromethane
- Anhydrous magnesium sulfate

Procedure:

- Dissolve 2-bromo-3-methylbutyric acid (e.g., 3 g, 16.5 mmol) in a sufficient volume of anhydrous ethanol (e.g., 200 mL) in a round-bottom flask equipped with a reflux condenser.
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 4 mL) to the solution.
- Heat the reaction mixture to reflux and maintain for approximately 36 hours.
- After the reflux period, allow the mixture to cool to room temperature.
- Neutralize the reaction mixture by the slow addition of a saturated aqueous sodium carbonate solution until the effervescence ceases.
- Remove the ethanol from the mixture by distillation.
- Extract the remaining aqueous layer with dichloromethane (e.g., 3 x 100 mL).
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 2-bromo-3-methylbutanoate.
- The crude product can be further purified by vacuum distillation.

Experimental Protocol 2: From 2-Bromo-3-methylbutanoyl Bromide

This method utilizes the reaction of the corresponding acid bromide with anhydrous ethanol.

Reactants:

- 2-Bromo-3-methylbutanoyl bromide
- Anhydrous ethyl alcohol
- 5% aqueous sodium carbonate solution

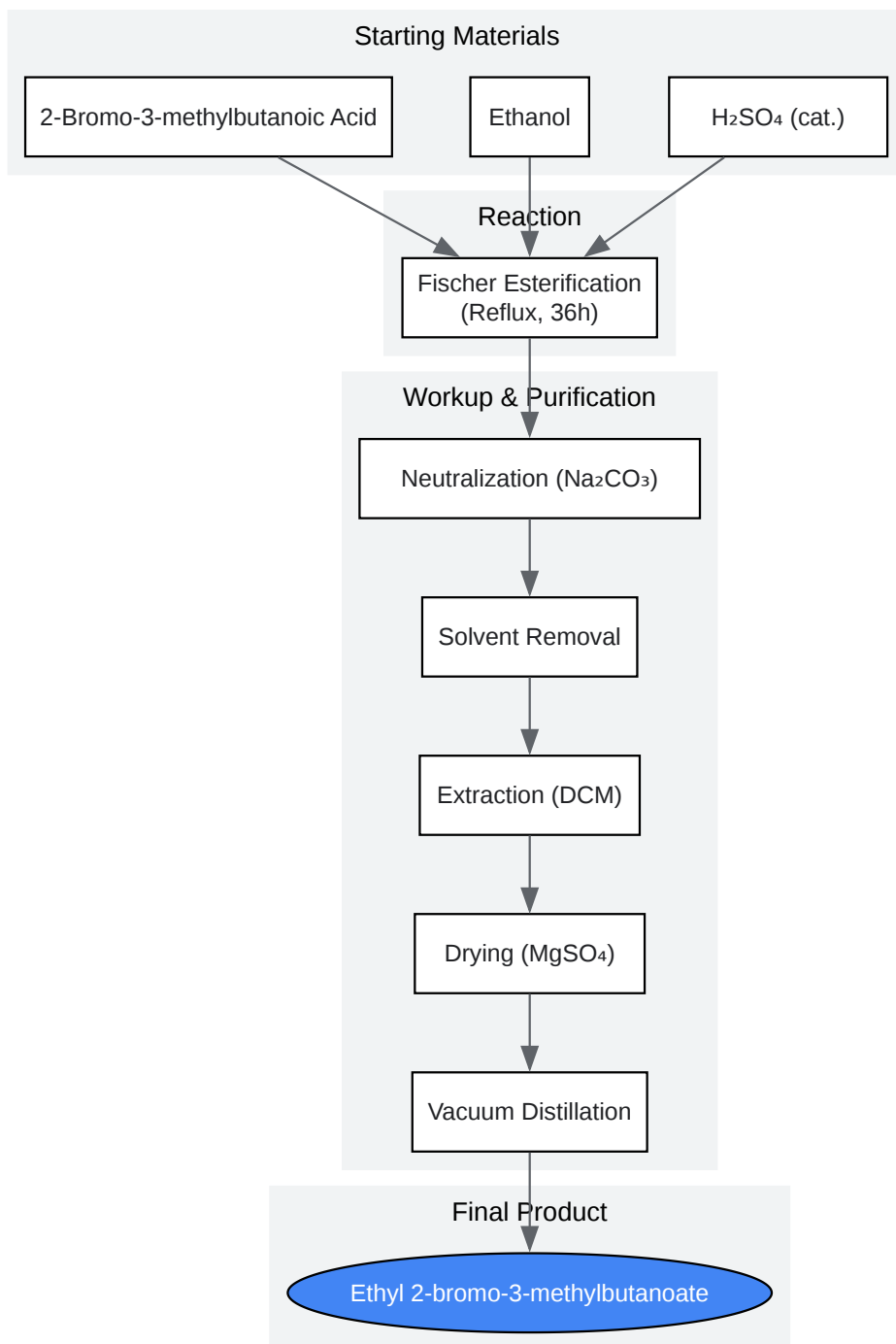
- Water
- Anhydrous sodium or magnesium sulfate

Procedure:[9]

- To a stirred solution of 2-bromo-3-methylbutanoyl bromide in a suitable reaction vessel, slowly add anhydrous ethyl alcohol (e.g., 300 mL). Note that this reaction is exothermic.[9]
- After the addition is complete, allow the reaction mixture to cool to room temperature.
- Add water (e.g., 500 mL) to the reaction mixture. The product, ethyl 2-bromo-3-methylbutanoate, will separate as a dense, oily layer.[9]
- Separate the organic layer and wash it twice with a 5% aqueous sodium carbonate solution (e.g., 2 x 200 mL) and then twice with water (e.g., 2 x 200 mL).[9]
- Dry the washed organic layer over anhydrous sodium or magnesium sulfate.[9]
- Filter to remove the drying agent.
- The purified product is obtained by distillation under reduced pressure (boiling point: 92-94 °C at 74 mmHg).[9]

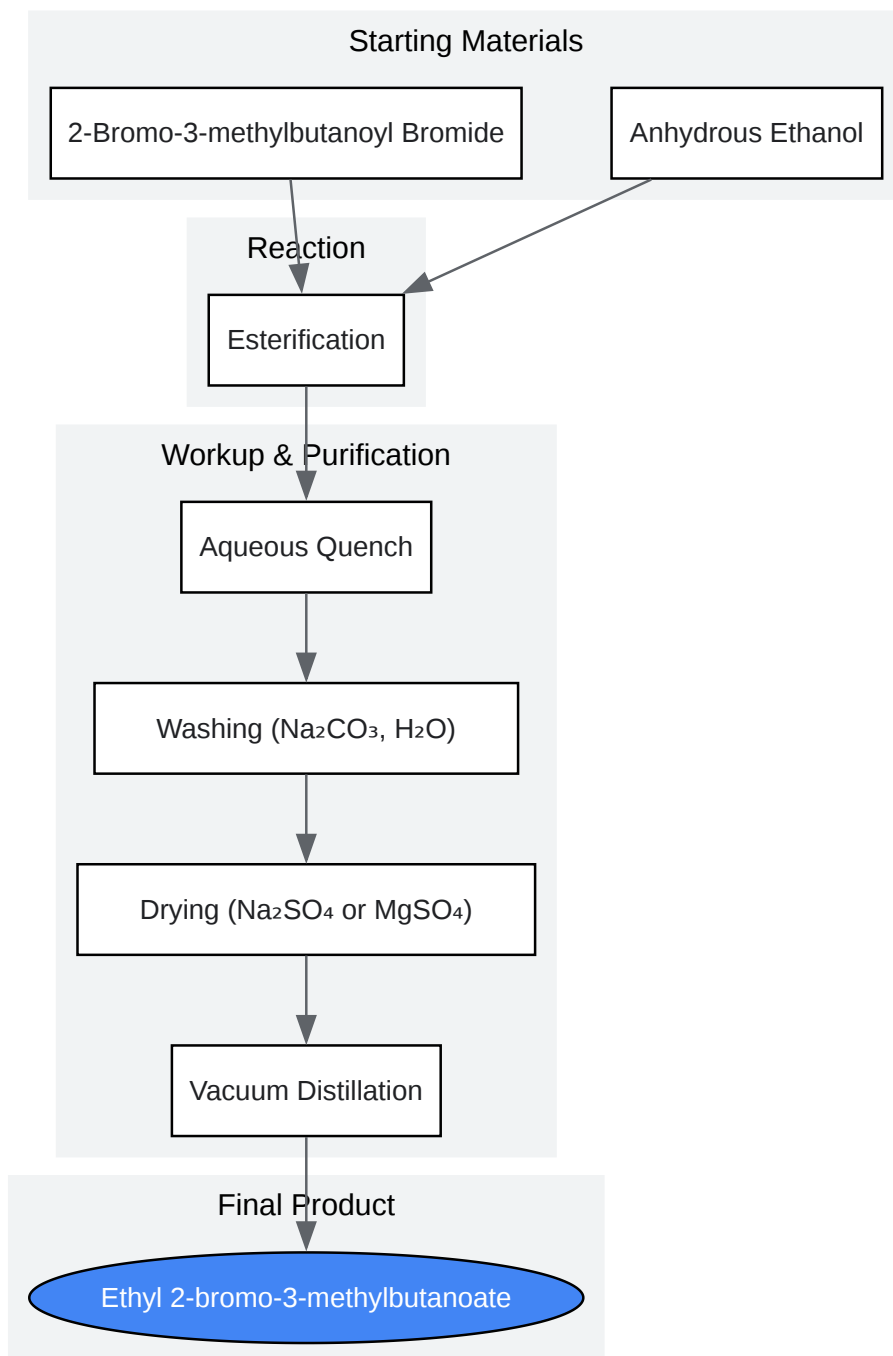
Synthetic Workflow Diagrams

Synthesis of Ethyl 2-bromo-3-methylbutanoate (Protocol 1)

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Workflow for the esterification of 2-bromo-3-methylbutanoic acid.

Synthesis of Ethyl 2-bromo-3-methylbutanoate (Protocol 2)



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Workflow for the synthesis from 2-bromo-3-methylbutanoyl bromide.

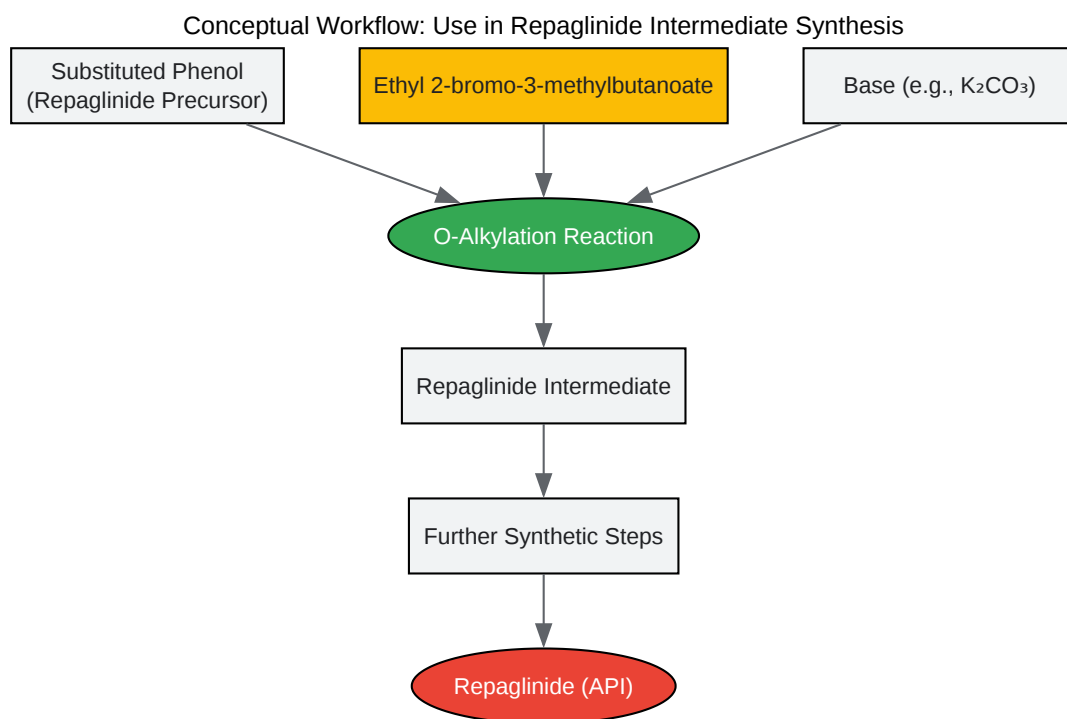
Applications in Drug Development

Ethyl 2-bromo-3-methylbutanoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).^[6] Its utility stems from its ability to act as an alkylating agent, allowing for the introduction of the ethyl 3-methylbutanoate moiety onto a variety of nucleophilic scaffolds.

Intermediate in the Synthesis of Repaglinide

A notable application of ethyl 2-bromo-3-methylbutanoate is in the synthesis of intermediates for the antidiabetic drug, Repaglinide. Repaglinide is a non-sulfonylurea insulin secretagogue used in the management of type 2 diabetes. The synthesis involves the alkylation of a phenolic compound, a reaction for which an α -bromo ester like ethyl 2-bromo-3-methylbutanoate is well-suited.

The conceptual workflow below illustrates the role of ethyl 2-bromo-3-methylbutanoate in the synthesis of a key intermediate for Repaglinide. This involves the O-alkylation of a substituted phenol with ethyl 2-bromo-3-methylbutanoate, followed by further transformations to yield the final drug substance.



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Conceptual workflow for the synthesis of a Repaglinide intermediate.

Safety and Handling

Ethyl 2-bromo-3-methylbutanoate is classified as a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and causes severe skin burns and eye damage.

Handling Recommendations:

- Work in a well-ventilated area, preferably in a chemical fume hood.

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Keep away from heat, sparks, and open flames.
- Store in a tightly closed container in a cool, dry place.

In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) for complete safety and handling information.

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